Bzc jelly

Description

Benzocaine (BZC), a widely used local anesthetic, is formulated into topical gels or jellies for pain relief. BZC jelly is clinically employed for superficial analgesia in conditions like mucositis, minor burns, and dermatological procedures. Studies highlight its efficacy in reducing thermally and chemically induced pain in animal models, with latency responses and paw licking times serving as key metrics .

Properties

CAS No. |

88645-24-3 |

|---|---|

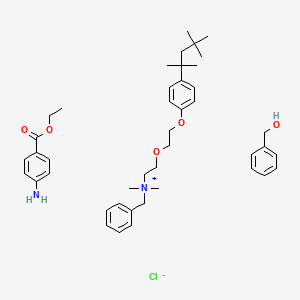

Molecular Formula |

C43H61ClN2O5 |

Molecular Weight |

721.4 g/mol |

IUPAC Name |

benzyl-dimethyl-[2-[2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethoxy]ethyl]azanium;ethyl 4-aminobenzoate;phenylmethanol;chloride |

InChI |

InChI=1S/C27H42NO2.C9H11NO2.C7H8O.ClH/c1-26(2,3)22-27(4,5)24-13-15-25(16-14-24)30-20-19-29-18-17-28(6,7)21-23-11-9-8-10-12-23;1-2-12-9(11)7-3-5-8(10)6-4-7;8-6-7-4-2-1-3-5-7;/h8-16H,17-22H2,1-7H3;3-6H,2,10H2,1H3;1-5,8H,6H2;1H/q+1;;;/p-1 |

InChI Key |

UWVLNNLXJGQZEC-UHFFFAOYSA-M |

SMILES |

CCOC(=O)C1=CC=C(C=C1)N.CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCCOCC[N+](C)(C)CC2=CC=CC=C2.C1=CC=C(C=C1)CO.[Cl-] |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)N.CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCCOCC[N+](C)(C)CC2=CC=CC=C2.C1=CC=C(C=C1)CO.[Cl-] |

Synonyms |

BZC jelly |

Origin of Product |

United States |

Comparison with Similar Compounds

Pharmacological Efficacy in Analgesia

BZC is frequently compared to novel terpenoid-glycine esters, which exhibit enhanced analgesic properties. Key findings from preclinical studies are summarized below:

Table 1: Analgesic Efficacy of BZC and Terpenoid-Glycine Esters

*Note: Latency response ranges reflect variability across thermal and capsaicin-induced pain models.

- Superiority of Terpenoid Esters: Esters 3, 4, 5, and 6 demonstrated significantly lower paw licking times (19–35 s) compared to BZC (36 ± 2.4 s), indicating stronger antinociceptive effects. Ester 5 showed the highest latency response (49 ± 0.9 s), outperforming BZC by 270% in thermal pain models .

- Mechanistic Differences: While BZC acts via sodium channel inhibition, terpenoid esters modulate TRPA1/TRPV1 ion channels, which are critical in inflammatory and neuropathic pain pathways .

Formulation Properties

BZC’s integration into hydrogels impacts rheological behavior, influencing drug delivery and patient compliance:

Table 2: Viscosity of BZC-Containing Hydrogels

Table 3: Mucosal Irritation Scores in Animal Models

| Formulation | Irritation Score (0–10) | Histological Findings |

|---|---|---|

| BZC Gel | 2.7 ± 0.15 | Mild epithelial充血, no ulceration |

| N-9 Jelly (Control) | 6.8 ± 0.6 | Moderate ulceration and necrosis |

- Reduced Irritation: BZC gels exhibit minimal mucosal damage compared to Nonoxynol-9 (N-9) jelly, a common contraceptive gel, which causes epithelial necrosis .

Discussion and Implications

- Clinical Relevance: BZC’s sodium channel blockade provides rapid but short-lived analgesia, whereas terpenoid esters offer prolonged effects via TRP channel modulation, making them candidates for chronic pain management .

- Formulation Advancements: BZC’s compatibility with viscosity-enhancing excipients (e.g., Poloxamer) supports its use in sustained-release formulations, though terpenoid esters may require different delivery systems due to their hydrophobic nature .

- Safety : BZC’s low irritation profile favors its use in sensitive areas, contrasting with harsher agents like N-9 jelly .

Q & A

Basic Research Questions

Q. What standard experimental methodologies are recommended for characterizing the physicochemical properties of Bzc jelly?

- Methodological Answer : Initial characterization should integrate spectroscopic (e.g., NMR, IR), chromatographic (HPLC, GC-MS), and thermal analysis (DSC, TGA) to assess purity, stability, and structural integrity. Ensure protocols align with reproducibility standards by detailing instrumentation parameters (e.g., solvent systems, temperature gradients) and calibration methods. For novel compounds, include elemental analysis and crystallographic data to confirm molecular identity .

Q. How can researchers design statistically robust experiments to evaluate this compound’s stability under varying environmental conditions?

- Methodological Answer : Employ factorial design to systematically test variables (e.g., temperature, pH, light exposure). Use ANOVA or mixed-effects models to analyze variance across replicates. Ensure sample sizes are justified via power analysis (e.g., G*Power software) to detect significant effects. Report confidence intervals and effect sizes to contextualize practical significance .

Q. What ethical and procedural guidelines govern human subject studies involving this compound-derived compounds?

- Methodological Answer : Obtain institutional review board (IRB) approval, specifying informed consent protocols, risk mitigation, and data anonymization. For pharmacological studies, adhere to CONSORT guidelines for clinical trials, including randomization, blinding, and adverse event reporting. Reference frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to align objectives with ethical standards .

Advanced Research Questions

Q. How can density-functional theory (DFT) be optimized to resolve discrepancies between computational predictions and experimental data for this compound’s thermochemical properties?

- Methodological Answer : Integrate exact-exchange terms (e.g., hybrid functionals like B3LYP) to improve accuracy in electron correlation modeling. Validate against experimental atomization energies and ionization potentials using benchmark datasets. Adjust basis sets (e.g., cc-pVTZ) and solvation models (e.g., COSMO) to account for environmental effects. Cross-validate with post-Hartree-Fock methods (e.g., MP2) for critical parameters .

Q. What strategies address contradictions in this compound’s catalytic activity observed across heterogeneous reaction systems?

- Methodological Answer : Conduct sensitivity analysis to identify critical variables (e.g., solvent polarity, substrate concentration). Use in-situ spectroscopic techniques (e.g., Raman, XRD) to monitor intermediate species. Apply multivariate regression to decouple synergistic effects. Reconcile data by comparing kinetic models (e.g., Langmuir-Hinshelwood vs. Eley-Rideal mechanisms) under controlled conditions .

Q. How can machine learning (ML) enhance the reproducibility of this compound synthesis protocols?

- Methodological Answer : Train ML models on high-throughput experimental data (e.g., reaction yields, purification steps) to predict optimal conditions (temperature, catalyst loading). Validate models via leave-one-out cross-validation and external datasets. Prioritize interpretable algorithms (e.g., decision trees) to identify critical synthesis parameters. Publish raw data and code in FAIR-compliant repositories .

Data Analysis and Reproducibility

Q. What statistical frameworks are suitable for meta-analysis of conflicting data on this compound’s bioactivity?

- Methodological Answer : Apply random-effects models to account for inter-study heterogeneity. Use funnel plots and Egger’s regression to assess publication bias. Stratify analyses by experimental conditions (e.g., cell lines, dosage) to isolate confounding factors. Report PRISMA guidelines for transparency in literature screening and data extraction .

Q. How should researchers document experimental protocols to ensure reproducibility in this compound studies?

- Methodological Answer : Follow the "Materials Design Analysis" (MDA) framework:

- Materials : Specify suppliers, purity grades, and lot numbers.

- Methods : Detail step-by-step procedures, including failure modes and troubleshooting.

- Data : Provide raw datasets, metadata, and analysis scripts in standardized formats (e.g., .csv, .py).

Publish extended methods in supplementary information, referencing protocols.io for dynamic updates .

Tables for Methodological Reference

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.